9-Methylpentadecanoyl-CoA

Enzymology Mitochondrial Metabolism Stereochemistry

9-Methylpentadecanoyl-CoA is a structurally defined, long-chain (C15) methyl-branched acyl-coenzyme A thioester. Its 9-methyl branch fundamentally alters metabolic routing by dictating whether β-oxidation is initiated in peroxisomes or mitochondria, and it modulates substrate specificity for key enzymes such as long-chain acyl-CoA dehydrogenase (LCAD) and ACAD10. This stereochemically precise probe enables dissection of branched-chain fatty acid oxidation pathways, enzyme kinetics, metabolic tracing, active-site mapping, and co-crystallization studies that generic straight-chain or differently branched analogs cannot support.

Molecular Formula C37H66N7O17P3S
Molecular Weight 1005.9 g/mol
Cat. No. B15551685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylpentadecanoyl-CoA
Molecular FormulaC37H66N7O17P3S
Molecular Weight1005.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O17P3S/c1-5-6-7-11-14-25(2)15-12-9-8-10-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)
InChIKeyNTHWSHVNJFLEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methylpentadecanoyl-CoA: Long-Chain Branched Acyl-CoA for Mitochondrial β-Oxidation Studies


9-Methylpentadecanoyl-CoA is a long-chain (C15) methyl-branched acyl-coenzyme A thioester derivative [1]. It is an activated fatty acid where the 9-methylpentadecanoic acid moiety is attached to coenzyme A, enabling its participation in cellular fatty acid metabolism, including activation by long-chain acyl-CoA synthetase and subsequent transport into mitochondria via the carnitine shuttle for β-oxidation [2]. Its branched structure differentiates it from straight-chain analogs, affecting its metabolic routing and enzyme interactions [3].

Why 9-Methylpentadecanoyl-CoA Cannot Be Replaced by Unbranched or Differently Branched Acyl-CoA Analogs


The position of the methyl branch fundamentally alters the compound's metabolic fate and enzyme recognition [1]. While straight-chain C15-CoA (pentadecanoyl-CoA) follows a standard mitochondrial β-oxidation pathway, the 9-methyl branch can dictate whether metabolism is initiated in peroxisomes versus mitochondria, and it modulates substrate specificity for critical enzymes like acyl-CoA dehydrogenases (ACADs) [2]. Crucially, stereochemistry and branch position (e.g., 2-methyl vs. 9-methyl) determine recognition by stereospecific oxidases and dehydrogenases, meaning generic substitution with a different branched-chain acyl-CoA can lead to drastically different experimental outcomes in assays of β-oxidation flux, enzyme kinetics, or metabolic tracing [3].

Quantitative Differentiation of 9-Methylpentadecanoyl-CoA from Key Comparators: Enzyme Specificity and Metabolic Fate


Stereospecific Recognition by Mitochondrial Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases exhibit strict stereospecificity for branched-chain substrates. For the 2-methyl branched analog, purified human long-chain acyl-CoA dehydrogenase (LCAD) shows high activity with the S-enantiomer but no detectable activity with the R-enantiomer [1]. This stereospecificity principle underscores the critical importance of selecting the correct isomer for activity assays; while direct data for 9-methylpentadecanoyl-CoA stereoisomers is not available in the primary literature, the differential recognition of branched chains by ACADs highlights why generic or racemic mixtures cannot substitute for the specific isomer in mechanistic studies.

Enzymology Mitochondrial Metabolism Stereochemistry Substrate Specificity

Preferential Utilization as Acyl Donor in Branched-Chain Lipid Biosynthesis

In capsaicinoid biosynthesis, branched-chain acyl-CoAs serve as specific acyl donors. A study comparing several iso-type fatty acyl-CoAs found that 7-methyloctanoyl-CoA (iso-C-9:0-CoA) was the most effective substrate among those tested, while other chain lengths (e.g., 10-methylundecanoyl-CoA, iso-C-12:0-CoA) and the straight-chain decanoyl-CoA were not utilized at all [1]. This illustrates a profound chain-length and branching specificity in acyltransferase reactions, highlighting that for studies of branched-chain lipid synthesis or related metabolic engineering, 9-methylpentadecanoyl-CoA is not interchangeable with other branched-chain or straight-chain analogs.

Lipid Biochemistry Enzymology Biosynthesis Plant Metabolism

Distinct Structural Determinants for Long-Chain Branched Acyl-CoA Binding in LCAD

Recent crystal structures of human LCAD reveal a substrate binding cavity uniquely adapted for longer and branched-chain substrates [1]. Key residues (e.g., Pro132) induce helix unwinding, creating a larger cavity compared to other ACADs, which is essential for accommodating the bulky methyl-branched acyl chains [1]. This structural feature is shared by ACAD10 and ACAD11, defining a distinct class of eukaryotic acyl-CoA dehydrogenases [2]. While the study does not test 9-methylpentadecanoyl-CoA directly, it establishes that LCAD's active site is specifically designed to bind branched substrates, differentiating it from enzymes that exclusively process straight-chain acyl-CoAs.

Structural Biology Enzymology Substrate Recognition Mitochondrial Metabolism

High-Impact Application Scenarios for 9-Methylpentadecanoyl-CoA in Research and Development


Investigating Mitochondrial β-Oxidation of Branched-Chain Fatty Acids

Use 9-Methylpentadecanoyl-CoA as a defined substrate to study the kinetics and regulation of long-chain acyl-CoA dehydrogenase (LCAD) and ACAD10, enzymes specifically adapted for branched-chain substrates [1]. This enables precise dissection of the mitochondrial branched-chain fatty acid oxidation pathway, which is distinct from straight-chain fatty acid metabolism and relevant to inborn errors of metabolism.

Probing Peroxisomal vs. Mitochondrial Metabolic Partitioning

Employ 9-Methylpentadecanoyl-CoA in cellular or organellar assays to differentiate between peroxisomal and mitochondrial β-oxidation initiation. Its methyl branch may influence whether it is first oxidized by a peroxisomal acyl-CoA oxidase or a mitochondrial dehydrogenase, providing a tool to map the metabolic routing of branched lipids [2].

Enzymology of Stereospecific and Chain-Length Specific Acyltransferases

Utilize 9-Methylpentadecanoyl-CoA to determine the substrate specificity of novel acyltransferases involved in branched-chain lipid biosynthesis or modification. Its distinct branching pattern serves as a probe for the active site architecture of enzymes that discriminate between straight-chain, 2-methyl, and ω-9 methyl branched fatty acyl-CoAs [3].

Structural Studies of Acyl-CoA Binding Proteins

Co-crystallize 9-Methylpentadecanoyl-CoA with acyl-CoA binding proteins or dehydrogenases to elucidate the structural determinants of branched-chain recognition. This can inform drug design efforts targeting lipid metabolism or the engineering of enzymes with altered substrate specificity for industrial biocatalysis [4].

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